molecular formula C16H12FN3O B11714534 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one

Cat. No.: B11714534
M. Wt: 281.28 g/mol
InChI Key: IJOYKDUPWGVGRQ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde, 4-pyridinecarboxaldehyde, and acetylacetone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic conditions to form the pyrimidine ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives .

Scientific Research Applications

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one involves the inhibition of specific molecular targets such as MAPKs and NF-κB. By binding to these targets, the compound can modulate cellular responses to stress and inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Similar compounds to 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one include:

Properties

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-methyl-4-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H12FN3O/c1-10-19-15(12-6-8-18-9-7-12)14(16(21)20-10)11-2-4-13(17)5-3-11/h2-9H,1H3,(H,19,20,21)

InChI Key

IJOYKDUPWGVGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C2=CC=C(C=C2)F)C3=CC=NC=C3

Origin of Product

United States

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